molecular formula C18H16N2O2S B2956393 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1788852-08-3

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2956393
CAS No.: 1788852-08-3
M. Wt: 324.4
InChI Key: LEDDVDDOKRXCBM-UHFFFAOYSA-N
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Description

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyridine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine under palladium catalysis. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 3-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a different position of the thiophene ring.

    3-methoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are crucial.

Properties

IUPAC Name

3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDDVDDOKRXCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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